1-Ethoxy-2-methylpent-4-yn-2-ol
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Overview
Description
1-Ethoxy-2-methylpent-4-yn-2-ol is an organic compound characterized by its unique structure, which includes an ethoxy group, a methyl group, and a triple bond. This compound is part of the alkyne family, known for their carbon-carbon triple bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethoxy-2-methylpent-4-yn-2-ol can be synthesized through various methods. One common approach involves the reaction of 2-methyl-3-butyn-2-ol with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-2-methylpent-4-yn-2-ol undergoes various chemical reactions, including:
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Ethoxy-2-methylpent-4-yn-2-ol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-ethoxy-2-methylpent-4-yn-2-ol involves its interaction with specific molecular targets. The triple bond and ethoxy group play crucial roles in its reactivity and binding affinity. The compound can undergo enzymatic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
2-Methylpent-4-yn-2-ol: Shares a similar structure but lacks the ethoxy group.
1-Butyne: A simpler alkyne with a shorter carbon chain.
1-Hexyne: Another alkyne with a longer carbon chain.
Uniqueness: 1-Ethoxy-2-methylpent-4-yn-2-ol is unique due to the presence of both an ethoxy group and a methyl group, which confer distinct chemical properties and reactivity compared to other alkynes .
Properties
CAS No. |
62603-45-6 |
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Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
1-ethoxy-2-methylpent-4-yn-2-ol |
InChI |
InChI=1S/C8H14O2/c1-4-6-8(3,9)7-10-5-2/h1,9H,5-7H2,2-3H3 |
InChI Key |
QVONEMXPTQBABP-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(C)(CC#C)O |
Origin of Product |
United States |
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